molecular formula C7H6BrF2NO B6590955 2-Pyridineethanol, 5-bromo-beta,beta-difluoro- CAS No. 1236001-15-2

2-Pyridineethanol, 5-bromo-beta,beta-difluoro-

Cat. No. B6590955
CAS RN: 1236001-15-2
M. Wt: 238.03 g/mol
InChI Key: GOFUGGMMYAMTII-UHFFFAOYSA-N
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Description

“2-Pyridineethanol, 5-bromo-beta,beta-difluoro-” is a chemical compound with the molecular formula C7H6BrF2NO . It is a derivative of 2-Pyridineethanol, which is used in the pharmaceutical industry .


Molecular Structure Analysis

The molecular structure of “2-Pyridineethanol, 5-bromo-beta,beta-difluoro-” includes a pyridine ring with an ethanol group attached to the second carbon, and a bromo-beta,beta-difluoro group attached to the fifth carbon .


Physical And Chemical Properties Analysis

The predicted density of “2-Pyridineethanol, 5-bromo-beta,beta-difluoro-” is approximately 1.689 g/cm3, and its predicted boiling point is around 309.8°C .

Scientific Research Applications

Spectroscopic and Theoretical Analysis

5-Bromo-2-(trifluoromethyl)pyridine, a compound closely related to 2-Pyridineethanol, 5-bromo-beta,beta-difluoro-, has been studied for its spectroscopic properties using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Density Functional Theory (DFT) was applied to investigate its geometric structure, vibrational frequencies, and chemical shifts. This compound's non-linear optical (NLO) properties were determined, and its potential interactions with pBR322 plasmid DNA were explored through agarose gel electrophoresis experiments. Additionally, its antimicrobial activities were assessed using the minimal inhibitory concentration method (H. Vural & M. Kara, 2017).

Coordination Chemistry

Research into 2-pyridineethanol derivatives has led to the preparation of Cu(II) halido complexes with this compound acting as a neutral ligand. These complexes were studied for their crystal structures, revealing insights into their coordination geometries and potential applications in material science and catalysis (N. Lah & I. Leban, 2010).

Synthesis and Biological Activities

Novel pyridine derivatives have been synthesized through palladium-catalyzed Suzuki cross-coupling reactions, demonstrating the versatility of bromo-substituted pyridine compounds in organic synthesis. These derivatives were analyzed using DFT studies to understand their reaction pathways and potential as chiral dopants for liquid crystals. Furthermore, their anti-thrombolytic, biofilm inhibition, and haemolytic activities were investigated, highlighting their potential in biomedical applications (G. Ahmad et al., 2017).

Proton Transfer Studies

2-(1H-pyrazol-5-yl)pyridines, related to the 2-pyridineethanol structure, have been examined for their ability to undergo different types of photoreactions, including excited-state intramolecular and intermolecular proton transfer. These studies contribute to our understanding of the photophysical properties of pyridine derivatives and their applications in photochemistry (V. Vetokhina et al., 2012).

Synthetic Applications

2-Pyridineethanol derivatives have been utilized in the synthesis of various compounds, demonstrating the broad utility of this chemical moiety in organic synthesis. For example, the conversion of 2-deoxy-D-ribose into 2-amino-5-(2-deoxy-beta-D-ribofuranosyl)pyridine showcases the application of pyridine derivatives in nucleoside synthesis (C. Reese & Qin-pei Wu, 2003).

properties

IUPAC Name

2-(5-bromopyridin-2-yl)-2,2-difluoroethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF2NO/c8-5-1-2-6(11-3-5)7(9,10)4-12/h1-3,12H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOFUGGMMYAMTII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)C(CO)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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